2-(cyclopropylmethyl)-3-oxo-N-(2-phenylethyl)butanamide
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Overview
Description
2-(cyclopropylmethyl)-3-oxo-N-(2-phenylethyl)butanamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group, a phenylethyl group, and a butanamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethyl)-3-oxo-N-(2-phenylethyl)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclopropylmethyl halide with a suitable nucleophile, followed by the introduction of the phenylethyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the butanamide backbone through an amidation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving a cost-effective and environmentally friendly production process.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethyl)-3-oxo-N-(2-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl or phenylethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(cyclopropylmethyl)-3-oxo-N-(2-phenylethyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethyl)-3-oxo-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenethylamines: Compounds such as phenethylamine and its derivatives also exhibit structural similarities due to the phenylethyl group.
Uniqueness
This compound is unique due to the combination of the cyclopropylmethyl and phenylethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H21NO2 |
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Molecular Weight |
259.34 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-3-oxo-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C16H21NO2/c1-12(18)15(11-14-7-8-14)16(19)17-10-9-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3,(H,17,19) |
InChI Key |
JBTWQWMDWDWQHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1CC1)C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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